4-Methyl-2-(1-piperazinyl)pyrimidine

Description

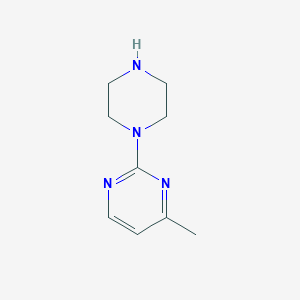

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFLDCBHGGRGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435969 | |

| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-36-0 | |

| Record name | 4-Methyl-2-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-(1-piperazinyl)pyrimidine chemical properties

An In-Depth Technical Guide to 4-Methyl-2-(1-piperazinyl)pyrimidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidinylpiperazine core is a quintessential example of such a scaffold, underpinning the pharmacological activity of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, highly valuable derivative: This compound .

This compound merges the pyrimidine ring—a fundamental component of nucleobases and a cornerstone in many approved drugs—with the versatile piperazine moiety, a pharmacophore renowned for its prevalence in centrally active agents.[3][4] The parent compound, 2-(1-piperazinyl)pyrimidine, is the primary active metabolite of the anxiolytic drug buspirone and its analogues, exerting its effects through modulation of serotonergic and adrenergic receptors.[5][6] The addition of a methyl group at the 4-position of the pyrimidine ring subtly alters the molecule's electronic and steric properties, offering a nuanced tool for researchers to fine-tune selectivity, potency, and pharmacokinetic profiles in drug discovery campaigns.

This document, intended for researchers, chemists, and drug development professionals, will explore the core chemical properties, synthesis, characterization, and therapeutic potential of this compound, grounding its claims in established scientific principles and methodologies.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its application in research. This section details the identity and analytical profile of this compound.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction workups to biological assays.

| Property | Value | Source(s) |

| IUPAC Name | 4-methyl-2-(piperazin-1-yl)pyrimidine | [1] |

| CAS Number | 59215-36-0 | [7][8] |

| Molecular Formula | C₉H₁₄N₄ | [7] |

| Molecular Weight | 178.24 g/mol | [7] |

| Predicted pKa (Basic) | ~8.8 (for the piperazine N-H) | [9][10] (inferred) |

| Predicted XLogP3 | ~0.5 | [11] (inferred) |

| Topological Polar Surface Area | 41.1 Ų | [11] (inferred) |

| Hydrogen Bond Donors | 1 | [11] (inferred) |

| Hydrogen Bond Acceptors | 4 | [11] (inferred) |

| Appearance | Expected to be a solid or high-boiling oil at room temperature, potentially hygroscopic and light-sensitive. | [9] (inferred) |

Structural Elucidation Workflow

The confirmation of a newly synthesized batch of this compound follows a standardized yet rigorous workflow. The primary objective is to unequivocally confirm the chemical structure and assess its purity before its use in further applications.

Caption: Standard workflow for synthesis and verification.

Spectroscopic Analysis

The causality behind spectroscopic interpretation lies in how the molecule's unique arrangement of atoms and electrons interacts with electromagnetic radiation.

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the compound's covalent framework. The expected spectrum in CDCl₃ would display characteristic signals corresponding to each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |

| Pyrimidine H (at C6) | ~8.1 - 8.3 | Doublet (d) | Located ortho to a ring nitrogen, this proton is significantly deshielded. The corresponding proton in 4-methylpyrimidine appears at ~8.58 ppm.[12] |

| Pyrimidine H (at C5) | ~6.4 - 6.6 | Doublet (d) | Located meta to both ring nitrogens, this proton is more shielded. The corresponding proton in 4-methylpyrimidine appears at ~7.20 ppm.[12] |

| Piperazine CH₂ (N-C-C-N) | ~3.8 - 4.0 | Triplet (t) | These four protons are directly attached to the pyrimidine ring, which withdraws electron density, causing a downfield shift. |

| Piperazine CH₂ (C-NH-C) | ~2.9 - 3.1 | Triplet (t) | These four protons are adjacent to the secondary amine. Similar protons in related structures appear in this region.[13] |

| Pyrimidine CH₃ | ~2.4 - 2.5 | Singlet (s) | The methyl group attached to the pyrimidine ring. In 4-methylpyrimidine itself, this signal is at 2.54 ppm.[12] |

| Piperazine NH | ~1.8 - 2.5 (variable) | Broad Singlet | The chemical shift of the N-H proton is variable and concentration-dependent; it may exchange with trace water in the solvent. |

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The electron-withdrawing pyrimidine ring and nitrogen atoms will cause significant downfield shifts for adjacent carbons. Expected approximate shifts include ~163 ppm (C2), ~168 ppm (C4), ~157 ppm (C6), ~110 ppm (C5), ~45 ppm (piperazine C's), and ~24 ppm (methyl C).

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In ESI-MS positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.24.

-

Key Fragmentation Pathways: The piperazine ring is prone to characteristic fragmentation. Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and pyrimidine rings are common fragmentation routes.[14] Key fragment ions would be expected at m/z 122 (loss of the C₃H₅N fragment from the piperazine ring) and m/z 96 (the protonated 4-methyl-pyrimidin-2-amine fragment).[10]

Part 2: Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved through nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry.

Rationale for Synthetic Strategy

The pyrimidine ring, particularly when substituted with a good leaving group like a halide at the 2-position, is electron-deficient. This deficiency makes it highly susceptible to attack by nucleophiles. Piperazine, with its secondary amine, is an excellent nucleophile. The reaction proceeds readily because the nitrogen atom of piperazine can attack the electron-poor C2 carbon of the pyrimidine, leading to the displacement of the leaving group. This method is robust, high-yielding, and widely documented for analogous structures.[15][16]

Synthetic Workflow

The process involves a single, efficient step from commercially available starting materials.

Caption: Nucleophilic aromatic substitution route.

Detailed Experimental Protocol

This protocol is a self-validating system; successful progression is monitored at each stage.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Causality: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of a disubstituted byproduct. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

Add a suitable solvent, such as ethanol or acetonitrile (approx. 15 mL per gram of chloropyrimidine).

-

-

Reaction Execution & Monitoring:

-

Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 2-chloro-4-methylpyrimidine spot. This typically takes 4-12 hours.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to a new, typically more polar, product.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (3x) to remove excess piperazine and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pure solid or oil.

-

Part 3: Application in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a building block for novel therapeutics. Its structure is intrinsically linked to potent biological activity.

The Pyrimidinylpiperazine Pharmacophore

The unsubstituted core, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-established antagonist of α₂-adrenergic receptors and a partial agonist of the 5-HT₁ₐ receptor.[5][6] This dual activity is believed to contribute to the anxiolytic effects of drugs like buspirone. The piperazine nitrogen (N1) attaches to the pyrimidine, while the other nitrogen (N4) serves as a key attachment point for further chemical exploration, allowing chemists to append different functionalities to target specific receptor subtypes or influence physicochemical properties. The 4-methyl group on the pyrimidine ring of the title compound can serve to enhance metabolic stability or improve binding affinity through favorable steric interactions within a target's binding pocket.

Therapeutic Potential and Logical Design

The scaffold's proven interaction with G-protein coupled receptors (GPCRs) and its structural similarity to kinase hinge-binding motifs make it a versatile starting point for designing new drugs across multiple therapeutic areas.[3][17]

Caption: From chemical structure to therapeutic application.

-

CNS Disorders: Building on the known pharmacology of 1-PP, derivatives can be designed to fine-tune activity at serotonin and dopamine receptors for treating anxiety, depression, and psychosis.[4]

-

Oncology: The 2-aminopyrimidine structure is a key component of numerous successful kinase inhibitors, such as Imatinib, where it forms critical hydrogen bonds in the ATP-binding site of the target kinase.[18] this compound provides a pre-organized scaffold for developing new kinase inhibitors.

-

Metabolic Disease: Recent research has identified pyrimidinylpiperazine derivatives as agonists for GPR119, a receptor involved in glucose homeostasis, highlighting potential applications in treating type 2 diabetes and obesity.[17]

-

Antimicrobial Agents: The pyrimidine ring is a common feature in molecules with antibacterial and antifungal properties.[2][15]

Part 4: Safety, Handling, and Storage

As a research chemical, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on data from structurally related piperazine and pyrimidine compounds.[19][20]

Hazard Identification

-

Skin/Eye Contact: Likely to be a skin and eye irritant. Piperazine itself is classified as corrosive and can cause severe burns.[20][21]

-

Inhalation: May cause respiratory tract irritation.[21]

-

Ingestion: Harmful if swallowed.[19]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[22] Ensure an eyewash station and safety shower are readily accessible.[20]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[19]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[20]

-

Stability: Many related amine-containing heterocycles are sensitive to light and air.[9][20] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and pharmacologists. Its synthesis is straightforward, and its structure is rich with potential. Grounded in the proven pharmacology of the pyrimidinylpiperazine core, it offers a versatile and promising platform for the rational design of next-generation therapeutics targeting a wide spectrum of human diseases, from CNS disorders to cancer and metabolic conditions. Its careful and informed use in the laboratory is the first step toward unlocking this potential.

References

-

Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

Li, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18321137, 4-(Piperazin-1-yl)pyrimidine. Retrieved from [Link].

-

Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Methyl-2-piperazin-1-ylpyrimidine. Retrieved from [Link]

-

Kumar, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(11), 2533. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Popova, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. Retrieved from [Link]

-

Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link].

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. 4-Methyl-2-piperazin-1-ylpyrimidine - Amerigo Scientific [amerigoscientific.com]

- 8. Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI) | 59215-36-0 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]

- 13. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 17. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imatinib - Wikipedia [en.wikipedia.org]

- 19. fishersci.com [fishersci.com]

- 20. mmbio.byu.edu [mmbio.byu.edu]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. sigmaaldrich.com [sigmaaldrich.com]

4-Methyl-2-(1-piperazinyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds emerge as privileged structures due to their versatile binding capabilities and favorable pharmacokinetic properties. The pyrimidine ring system is one such scaffold, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] When combined with a piperazine moiety, its utility is significantly enhanced, creating a versatile building block for targeting a diverse range of biological targets.[2][3]

This guide provides an in-depth technical overview of 4-Methyl-2-(1-piperazinyl)pyrimidine (CAS 59215-36-0), a key intermediate and structural motif in modern drug discovery. This compound serves as a crucial precursor in the synthesis of targeted therapies, most notably in the development of tyrosine kinase inhibitors like Imatinib.[4][5][6] Our focus will be on the practical application of this molecule, detailing its synthesis, chemical properties, and its role in the generation of high-value pharmaceutical agents. We will explore the causality behind synthetic strategies and provide field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is a solid at room temperature with characteristics that make it suitable for a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 59215-36-0 | [7][8] |

| Molecular Formula | C₉H₁₄N₄ | [7][8] |

| Molecular Weight | 178.23 g/mol | [7][8] |

| Melting Point | 45-48 °C | [7] |

| Boiling Point | 170 °C (at 20 Torr) | [7] |

| Appearance | Solid | [7] |

These properties, particularly its defined melting point and boiling point under vacuum, are critical for purification and handling during multi-step synthetic campaigns.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry and provides a reliable and scalable route to the desired product. The general strategy involves the displacement of a suitable leaving group from the 2-position of the pyrimidine ring by the secondary amine of piperazine.

Common Synthetic Pathway

A prevalent and efficient method begins with a 2-halopyrimidine or a 2-methylthiopyrimidine. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the 2-position towards nucleophilic attack.

Diagram 1: General Synthesis Workflow A flowchart illustrating the typical synthetic sequence for this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established methodologies for analogous compounds.[9][10]

Objective: To synthesize this compound from 2-chloro-4-methylpyrimidine and piperazine.

Materials:

-

2-Chloro-4-methylpyrimidine (1 equivalent)

-

Piperazine (2-3 equivalents)

-

Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Ethanol or Water (as solvent)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of piperazine (2-3 eq.) and K₂CO₃ (1.5 eq.) in ethanol (or water), add 2-chloro-4-methylpyrimidine (1 eq.) portion-wise at room temperature. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl byproduct, although an inorganic base like K₂CO₃ is often preferred for a cleaner reaction.[10]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting chloropyrimidine is consumed.

-

Workup: After cooling the mixture to room temperature, filter off any solid byproducts (such as 1,4-bis(4-methylpyrimidin-2-yl)piperazine).[10]

-

Extraction: Extract the aqueous or ethanolic filtrate multiple times with a suitable organic solvent like chloroform.[10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure this compound.

Causality and Trustworthiness:

-

Choice of Leaving Group: A chloro or methylthio group at the C2 position is ideal. Chlorine is a good leaving group, and the methylthio group can be displaced by refluxing with the amine, often without an added base.[9][11]

-

Excess Nucleophile: Using an excess of piperazine drives the reaction to completion (Le Châtelier's principle) and helps minimize the formation of the undesired bis-substituted byproduct.

-

Solvent Choice: Polar protic solvents like ethanol or water are effective for this type of SNAr reaction, as they can solvate the ions formed during the reaction. Water is a particularly green and cost-effective solvent choice.[10]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-(piperazinyl)pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[2][4] Its structure is prominently featured in Imatinib (Gleevec), a revolutionary drug for chronic myelogenous leukemia (CML) that targets the BCR-ABL tyrosine kinase.[4][5] this compound serves as a direct precursor to the core of Imatinib and its analogues.

The pyrimidine ring acts as a versatile "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine group serves as a linker, connecting the hinge-binding moiety to other pharmacophoric elements that occupy adjacent pockets, thereby conferring potency and selectivity.

The Role in Imatinib Synthesis

In the synthesis of Imatinib, this compound is coupled with a benzamide derivative. This C-N bond formation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[4][6]

Diagram 2: Role in BCR-ABL Kinase Inhibition A simplified diagram showing Imatinib, derived from the pyrimidinylpiperazine core, blocking the ATP binding site of the BCR-ABL kinase.

The modular nature of this synthesis allows for the rapid generation of analogues for Structure-Activity Relationship (SAR) studies.[5][12] By modifying the substituents on the pyrimidine, piperazine, or the coupled aryl group, researchers can fine-tune the compound's selectivity, potency, and pharmacokinetic profile to overcome drug resistance or target other kinases.

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly valuable scaffold in medicinal chemistry. Its straightforward and robust synthesis, combined with its proven utility as a core component of potent kinase inhibitors like Imatinib, ensures its continued relevance in drug discovery. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and strategic application provides a powerful tool for designing the next generation of targeted therapeutics. The principles outlined in this guide—from the mechanistic rationale of its synthesis to its role in molecularly targeted therapy—underscore the blend of fundamental chemistry and biological insight required to advance modern medicine.

References

-

Gümüş, M., Özkay, Y., & Kaplancıklı, Z. A. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Source provided without specific journal name, linked via PMC/NIH][Link]

-

Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters. [Link]

-

Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link]

-

Zhang, Z., et al. (2013). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [Link]

-

The synthesis of Imatinib. ResearchGate. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

-

Piperazines database - synthesis, physical properties. ChemSynthesis. [Link]

-

2-piperazin-1-yl-pyrimidine. ChemSynthesis. [Link]

-

Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

-

Pyrimidinylpiperazine. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI) CAS#: 59215-36-0 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-(1-piperazinyl)pyrimidine

This guide provides a comprehensive examination of the molecular architecture of 4-Methyl-2-(1-piperazinyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics, synthesis, and analytical validation of this molecule, grounding its assertions in established scientific principles and methodologies.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[3] In synthetic chemistry, the pyrimidine scaffold is prized for its versatile reactivity and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[3] The derivatization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound belongs to this important class of molecules. It incorporates a pyrimidine core, a piperazine moiety known for its prevalence in centrally active agents, and a methyl group that can influence steric and electronic properties.[4] Understanding the precise three-dimensional arrangement of these components is paramount for predicting and optimizing interactions with biological macromolecules.

Molecular Identity and Physicochemical Profile

The fundamental identity of this compound is established by its chemical formula and unique identifiers.

The key physicochemical properties, which are critical for predicting its behavior in both chemical and biological systems, are summarized below. These parameters influence factors such as solubility, absorption, and membrane permeability.

| Property | Value | Significance |

| Melting Point | 45-48°C | Indicates purity and the strength of intermolecular forces in the solid state. |

| Boiling Point | 170°C (at 20 Torr) | Reflects the molecule's volatility. |

| pKa | 8.68 ± 0.10 (Predicted) | The basicity of the molecule, crucial for salt formation and interaction with acidic residues in proteins. |

| Density | 1.0 ± 0.06 g/cm³ (Predicted) | A fundamental physical property of the bulk material. |

(Data sourced from ChemicalBook)[5]

Synthesis and Structural Elucidation: A Validated Workflow

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. This well-established pathway offers high yields and a straightforward purification process, making it a reliable method for obtaining the target compound.

General Synthetic Protocol

The standard synthesis involves the reaction of a substituted chloropyrimidine with piperazine. The causality behind this choice is the high reactivity of the chlorine atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens, making it an excellent electrophilic site for nucleophilic attack by the secondary amine of piperazine.

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis begins with 2-chloro-4-methylpyrimidine. This precursor is often synthesized from commercially available starting materials.

-

Reaction Setup: Piperazine (in excess to minimize dialkylation) and a base such as potassium carbonate are dissolved in a suitable solvent like water or ethanol.[4][6]

-

Nucleophilic Substitution: 2-chloro-4-methylpyrimidine is added portion-wise to the stirred piperazine solution at a moderately elevated temperature (e.g., 60-65°C).[6] The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled. The product is then extracted using an organic solvent (e.g., chloroform), dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography or recrystallization.

Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the structurally validated final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine,4-methyl-2-(1-piperazinyl)-(9CI) | 59215-36-0 [amp.chemicalbook.com]

- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

4-Methyl-2-(1-piperazinyl)pyrimidine is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active agents. Its structural motif, the pyrimidinyl-piperazine core, is notably present as an active metabolite in several azapirone-class anxiolytic and antidepressant drugs.[1] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the synthesis of this compound from 2-chloro-4-methylpyrimidine and piperazine. We will delve into the underlying principles of the nucleophilic aromatic substitution (SNAr) mechanism, provide a detailed and robust experimental protocol, discuss process optimization, and outline critical safety considerations. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for the successful synthesis and application of this important intermediate.

The Synthetic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as pyrimidines, where the ring's electronic nature is perturbed by the presence of electronegative nitrogen atoms.

Mechanistic Principles

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect polarizes the ring system, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The chlorine atom at the C-2 position further enhances this electrophilicity and serves as an excellent leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A lone pair of electrons from the secondary amine of the piperazine molecule attacks the electron-deficient C-2 carbon of the pyrimidine ring. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]

-

Formation of the Meisenheimer Intermediate: The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which provides significant resonance stabilization.[2]

-

Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, yielding the final substituted product, this compound.

The regioselectivity of the reaction, favoring attack at the C-2 (and C-4/C-6) positions, is a direct consequence of the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen atoms.[2] Attack at other positions would not allow for this favorable stabilization.

Synthesis of this compound

The following section details the necessary materials and a validated protocol for the synthesis. The procedure is based on well-established methods for analogous reactions between 2-chloropyrimidines and piperazine derivatives.[3][4][5]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Purity | Supplier |

| 2-Chloro-4-methylpyrimidine | 13036-57-2 | 128.56 g/mol | ≥97% | Sigma-Aldrich |

| Piperazine (anhydrous) | 110-85-0 | 86.14 g/mol | ≥99% | Thermo Fisher |

| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | ≥99.5% | VWR |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | ACS Grade | MilliporeSigma |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | In-house |

Proposed Synthetic Protocol

This protocol employs an excess of piperazine, which serves as both the nucleophile and the acid scavenger to neutralize the HCl generated during the reaction. This approach simplifies the reaction setup by obviating the need for an additional inorganic or organic base.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (10.8 g, 0.125 mol, 5.0 eq).

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.

-

Substrate Addition: In a single portion, add 2-chloro-4-methylpyrimidine (3.21 g, 0.025 mol, 1.0 eq) to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system.

-

Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

-

Drying and Filtration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Experimental Workflow

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Parameter | 2-Chloro-4-methylpyrimidine (Starting Material) | Piperazine (Starting Material) | This compound (Product) |

| CAS Number | 13036-57-2[6][7] | 110-85-0[8][9] | 59215-36-0[1][10] |

| Molecular Formula | C₅H₅ClN₂[11] | C₄H₁₀N₂[9] | C₉H₁₄N₄[10] |

| Molecular Weight | 128.56 g/mol [11] | 86.14 g/mol [9] | 178.24 g/mol [10] |

| Appearance | White to light yellow solid[7] | Off-white solid[9] | Expected to be an off-white to yellow solid |

| Melting Point | 45-50 °C | 106-110 °C | Not reported; determined experimentally |

| Purity | ≥97% | ≥99% | ≥95% (Typical)[10] |

| Expected Yield | N/A | N/A | 75-90% (Typical, based on analogous reactions) |

Note: Some physical properties for the final product are not widely reported and should be determined experimentally upon synthesis.

Safety and Handling

A thorough understanding and implementation of safety protocols are paramount for this synthesis.

-

2-Chloro-4-methylpyrimidine: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[11] It is harmful if swallowed.[6] Full personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.[11][12]

-

Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage.[8][9][13] It is a respiratory and skin sensitizer, meaning it may cause allergic reactions upon exposure.[8][9] It is also suspected of damaging fertility or the unborn child.[9][13] Due to its corrosive and sensitizing nature, extreme care must be taken to avoid contact and inhalation. Work must be conducted in a well-ventilated fume hood.[14]

-

General Precautions: The reaction should be conducted in a well-ventilated area, away from ignition sources. Ensure that an emergency eyewash station and safety shower are readily accessible.

Conclusion

The synthesis of this compound from 2-chloro-4-methylpyrimidine is a straightforward and efficient process rooted in the principles of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring provides the driving force for a facile reaction with piperazine. The provided protocol, which leverages an excess of piperazine as both nucleophile and base, represents a robust and scalable method for producing this valuable intermediate. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can reliably access this key building block for further elaboration in drug discovery and development programs.

References

-

Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Piperazine, anhydrous. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

-

PubChem. 2-Chloro-4-methylpyrimidine. [Link]

-

PubChem. 2-(4-methylpiperazin-1-yl)-4-phenylpyrimidine. [Link]

-

Barlin, G. B., & Brown, D. J. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

Al-Ostath, A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. [Link]

-

Amerigo Scientific. 4-Methyl-2-piperazin-1-ylpyrimidine. [Link]

-

Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Radhakrishnamurti, P. S., & Sarangi, C. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section A, 21(2), 132-134. [Link]

-

PubChem. 4-(Piperazin-1-yl)pyrimidine. [Link]

-

LookChem. Cas 13036-57-2, 2-Chloro-4-methylpyrimidine. [Link]

-

NIST. Pyrimidine, 4-methyl-. [Link]

-

PrepChem. Synthesis of 2-(1-piperazinyl)pyrimidine. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

National Institutes of Health. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. [Link]

-

MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 8(11), 532. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Methyl-2-piperazin-1-ylpyrimidine - Amerigo Scientific [amerigoscientific.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

The Biological Activity of Pyrimidine-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The pyrimidine and piperazine moieties, each a cornerstone in medicinal chemistry, unite to form a class of compounds with remarkable therapeutic potential: the pyrimidine-piperazine derivatives. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these derivatives, with a particular focus on their burgeoning role in oncology. The inherent versatility of the pyrimidine ring, a fundamental component of nucleobases, coupled with the piperazine scaffold's ability to modulate physicochemical properties and interact with biological targets, has led to the development of numerous potent and selective therapeutic agents. This guide will delve into the mechanistic underpinnings of their activity, provide practical experimental protocols for their evaluation, and present a forward-looking perspective on their future in drug development.

Synthetic Strategies: Building the Pyrimidine-Piperazine Core

The construction of pyrimidine-piperazine derivatives typically involves a multi-step synthetic approach, beginning with the formation of a substituted pyrimidine ring, followed by the introduction of the piperazine moiety. A common strategy involves the cyclization of chalcones with thiourea to form a pyrimidine-2-thiol, which can then be further modified and coupled with a desired piperazine derivative.[1]

A representative synthetic scheme is outlined below:

-

Chalcone Synthesis: The synthesis often commences with a Claisen-Schmidt condensation between an appropriate acetophenone and an aromatic aldehyde to yield a chalcone.

-

Pyrimidine Ring Formation: The chalcone is then cyclized with thiourea in the presence of a base, such as potassium hydroxide, to form a 4,6-disubstituted pyrimidine-2-thiol.

-

Methylthiolation: The pyrimidine-2-thiol is subsequently treated with methyl iodide to introduce a methylthio group at the 2-position, creating a good leaving group for the subsequent nucleophilic substitution.

-

Piperazine Coupling: Finally, the 2-(methylthio)pyrimidine is refluxed with a desired N-substituted piperazine to yield the target pyrimidine-piperazine derivative.[1]

The choice of substituents on both the pyrimidine and piperazine rings is crucial in determining the final compound's biological activity and pharmacokinetic profile.

A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

Pyrimidine-piperazine derivatives have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and antiviral properties.[2] However, their most significant therapeutic potential lies in their anticancer activity, which is often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]

Anticancer Activity: Targeting Key Kinases and Signaling Pathways

A substantial body of research has focused on the development of pyrimidine-piperazine derivatives as potent kinase inhibitors.[4][5] These compounds have been shown to target a variety of kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): Several fused pyrimidine derivatives have been identified as potent EGFR inhibitors, a key target in non-small cell lung cancer.[6][7]

-

Aurora Kinases: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in the levels of MYC oncoproteins.[8]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, and numerous pyrimidine-piperazine derivatives have been developed as inhibitors of this critical pathway.[9][10][11]

-

c-Met and VEGFR-2: Triazolopyrazine derivatives incorporating a piperazine linker have shown inhibitory activity against both c-Met and VEGFR-2 kinases.[3]

The ability of these compounds to simultaneously target multiple kinases has led to the development of dual-target inhibitors, which may offer advantages in overcoming drug resistance.[4]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Pyrimidine-piperazine derivatives have emerged as a promising class of inhibitors targeting this pathway, often by competing with ATP for binding to the kinase domain of PI3K or mTOR.[10][12]

Below is a diagram illustrating the points of intervention for pyrimidine-piperazine derivatives within the PI3K/Akt/mTOR signaling pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-piperazine derivatives.

Quantitative Assessment of Biological Activity

The anticancer potency of pyrimidine-piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following table summarizes the reported activities of several representative compounds.

| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Compound 4i | MCF-7 (Breast Cancer) | 2.86 | [8] |

| HepG2 (Liver Cancer) | 5.91 | [8] | |

| A549 (Lung Cancer) | 14.79 | [8] | |

| Compound 4j | MCF-7 (Breast Cancer) | 3.09 | [8] |

| HepG2 (Liver Cancer) | 6.87 | [8] | |

| A549 (Lung Cancer) | 17.92 | [8] | |

| Compound 6b | HepG2 (Liver Cancer) | 3.26 | [8] |

| MCF-7 (Breast Cancer) | 3.19 | [8] | |

| HCT116 (Colon Cancer) | 5.01 | [8] | |

| Compound 5b | MCF-7 (Breast Cancer) | 6.29 | [13] |

| Compound 3a | MCF-7 (Breast Cancer) | 9.17 | [13] |

| Compound XVI | NCI-60 Panel | 1.17 - 18.40 | [14] |

| Oxazolo[4,5-d]pyrimidine Derivative | Leukemia & Colon Cancer | 0.2 - 2.0 (GI50) | [15] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 (GI50) | [16] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | 1.35 (GI50) | [16] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] The following protocol provides a detailed, step-by-step methodology for evaluating the cytotoxicity of pyrimidine-piperazine derivatives against a cancer cell line.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrimidine-piperazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine-piperazine derivative in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a dose-response curve.

-

Experimental Workflow Diagram:

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of 4-Methyl-2-(1-piperazinyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the synthetic compound 4-Methyl-2-(1-piperazinyl)pyrimidine. This molecule is a member of the pyrimidinylpiperazine chemical class, a scaffold known for its diverse interactions with neuroreceptors. The primary focus of this document is to elucidate the compound's interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) critically involved in various central nervous system functions. We will detail its role as a competitive antagonist, the downstream signaling consequences of this interaction, and the validated experimental protocols used to characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this and similar compounds.

Introduction and Pharmacological Context

This compound belongs to a well-established class of neurologically active compounds known as pyrimidinylpiperazines. This structural motif is present in numerous therapeutic agents, including anxiolytics and antipsychotics, which often target monoamine receptors. The parent compound, 2-(1-piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors and an active metabolite of several azapirone drugs like buspirone.[1][2] The addition of a methyl group at the 4-position of the pyrimidine ring modifies the compound's steric and electronic properties, refining its selectivity and affinity for specific receptor subtypes.

Extensive research has identified the serotonin (5-HT) receptor system as a primary target for this class of molecules.[3][4][5] Specifically, this compound exhibits a notable affinity for the 5-HT2A receptor, a key modulator of cognitive processes, mood, and perception.[6][7] Understanding its precise mechanism of action at this receptor is crucial for evaluating its potential as a research tool or a therapeutic lead compound.

Primary Target and Molecular Mechanism: 5-HT2A Receptor Antagonism

The principal mechanism of action for this compound is its function as a competitive antagonist at the serotonin 5-HT2A receptor.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, primarily couples to the Gαq signal transduction pathway.[6][7] This initiates a cascade of intracellular events. By acting as a competitive antagonist, this compound binds to the same orthosteric site on the 5-HT2A receptor as serotonin but fails to induce the conformational change necessary for receptor activation. This effectively blocks serotonin from binding and initiating downstream signaling.

The Gq Signaling Pathway Blockade

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq/11 protein.[6] When this compound occupies the receptor, this activation is prevented.

The sequence of events blocked by the compound is as follows:

-

Gαq Activation: Normally, agonist binding causes the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer. This is inhibited.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit would typically stimulate PLC. This step is blocked.

-

Second Messenger Production: PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG) does not occur.[6][8]

-

Intracellular Calcium Release: Consequently, IP3 is not available to bind to its receptors on the endoplasmic reticulum, preventing the release of stored intracellular calcium (Ca2+).[6][9]

-

Protein Kinase C (PKC) Activation: The absence of DAG and Ca2+ elevation prevents the activation of PKC.

This blockade of the Gq pathway is the core of the compound's antagonistic action, preventing the excitatory effects typically associated with 5-HT2A receptor stimulation.[6]

Experimental Validation and Methodologies

The characterization of a compound's mechanism of action requires a multi-faceted experimental approach. Two foundational assays are employed to determine the binding affinity and functional activity of this compound: the radioligand binding assay and the calcium flux functional assay.

Workflow for Pharmacological Characterization

The logical flow of experiments is designed to first confirm physical interaction with the target (binding) and then to measure the functional consequence of that interaction (antagonism).

Protocol 1: Competitive Radioligand Binding Assay

Causality: This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. It directly measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[10] Protein concentration is determined using a standard method like the Pierce® BCA assay.[11]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [3H]LSD), and varying concentrations of the unlabeled test compound (this compound).[10][12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[11]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).[11][12]

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters, which corresponds to the bound ligand, is measured using a scintillation counter.[10][11]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Self-Validation: The protocol includes controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand) to ensure that the measured displacement is specific to the 5-HT2A receptor.

Protocol 2: Calcium Flux Functional Assay

Causality: While the binding assay confirms physical interaction, it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. This functional assay directly measures the downstream consequence of receptor activation—the release of intracellular calcium.[9][13] By assessing the ability of this compound to inhibit a calcium signal induced by a known 5-HT2A agonist (like serotonin), we can confirm its antagonistic activity and determine its functional potency (IC50).[14]

Methodology:

-

Cell Preparation: Plate cells stably expressing the human 5-HT2A receptor in a 96- or 384-well microplate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][15] The esterified dye crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.

-

Compound Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a set period to allow the compound to bind to the receptors.

-

Agonist Challenge & Measurement: Place the plate into a real-time fluorescence plate reader (e.g., a FLIPR or FDSS).[9] Inject a fixed concentration (typically the EC80) of a 5-HT2A agonist (e.g., serotonin) into the wells. Simultaneously, measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[13]

-

Data Analysis: The peak fluorescent signal in each well is measured. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Use non-linear regression to determine the functional IC50 value.

Self-Validation: The assay includes controls with no antagonist (to determine the maximum agonist response) and cells with no agonist (to establish the baseline fluorescence), ensuring the measured inhibition is a direct result of the test compound's activity.

Quantitative Data Summary

The following table summarizes typical binding affinity and functional potency values for pyrimidinylpiperazine-class compounds at the 5-HT2A receptor, as determined by the protocols described above.

| Parameter | Description | Typical Value Range | Reference Compound |

| Ki (nM) | Inhibition constant from radioligand binding assay. A measure of binding affinity. | 1 - 50 nM | Ketanserin (~1 nM)[10][16] |

| IC50 (nM) | Functional inhibition concentration from calcium flux assay. A measure of potency. | 5 - 100 nM | Serotonin (as agonist)[16] |

Note: Specific values for this compound would be determined experimentally.

Conclusion and Future Directions

The evidence strongly supports that this compound acts as a competitive antagonist of the serotonin 5-HT2A receptor. Its mechanism involves direct binding to the orthosteric site, which in turn blocks the Gq-protein signaling cascade and prevents the subsequent release of intracellular calcium. The combination of radioligand binding assays and calcium flux functional assays provides a robust and validated framework for confirming this mechanism and quantifying the compound's affinity and potency.

Future research should focus on determining the compound's selectivity profile across other serotonin receptor subtypes and other GPCRs to fully understand its potential off-target effects. Furthermore, investigating its impact on more complex, non-canonical signaling pathways, such as β-arrestin recruitment, could provide a more nuanced understanding of its cellular effects.[17] These studies will be critical in defining the utility of this compound as a precise pharmacological tool for dissecting the role of 5-HT2A receptors in health and disease.

References

-

Wikipedia. 5-HT2A receptor. Available from: [Link]

-

Berg, K. A., et al. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available from: [Link]

-

González-Maeso, J., et al. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Available from: [Link]

-

Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available from: [Link]

-

Bionity.com. 5-HT2A receptor. Available from: [Link]

-

Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

-

ResearchGate. Calcium Flux Assay Protocol | Download Table. Available from: [Link]

-

PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

-

JoVE. G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. Available from: [Link]

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

-

NIH. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Available from: [Link]

-

PubMed. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Available from: [Link]

-

Wikipedia. Pyrimidinylpiperazine. Available from: [Link]

-

PubMed. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link]

-

PubMed. Piperazinylpyrazines with central serotoninmimetic activity. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazinylpyrazines with central serotoninmimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. 5-HT2A_receptor [bionity.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 4-Methyl-2-(1-piperazinyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-(1-piperazinyl)pyrimidine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and analytical characteristics is paramount. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the methodologies for their acquisition.

Introduction

This compound belongs to the class of pyrimidinylpiperazine derivatives, a scaffold that is a recognized pharmacophore in numerous centrally acting agents. The parent compound, 2-(1-piperazinyl)pyrimidine, is a known metabolite of several anxiolytic and antidepressant drugs. The addition of a methyl group at the 4-position of the pyrimidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic analysis is therefore crucial for its identification, purity assessment, and for understanding its metabolic fate.

Molecular Structure

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, substituted with a methyl group at position 4 and a piperazine ring at position 2.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound, based on the known spectra of 2-(1-piperazinyl)pyrimidine and the expected influence of the 4-methyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-6 (pyrimidine) |

| ~6.30 | d | 1H | H-5 (pyrimidine) |

| ~3.80 | t | 4H | H-2', H-6' (piperazine) |

| ~3.00 | t | 4H | H-3', H-5' (piperazine) |

| ~2.40 | s | 3H | -CH₃ |

| ~1.90 | s (br) | 1H | -NH (piperazine) |

Interpretation:

-

The pyrimidine protons (H-6 and H-5) are expected to appear as doublets in the aromatic region. The presence of the electron-donating methyl group at C-4 would likely shield the adjacent H-5 proton, causing a slight upfield shift compared to the unsubstituted analog.

-

The piperazine protons will appear as two triplets, corresponding to the four protons adjacent to the pyrimidine ring (H-2', H-6') and the four protons adjacent to the NH group (H-3', H-5').

-

The methyl protons will give rise to a sharp singlet at approximately 2.40 ppm.

-

The NH proton of the piperazine ring will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 (pyrimidine) |

| ~162.0 | C-2 (pyrimidine) |

| ~157.0 | C-6 (pyrimidine) |

| ~108.0 | C-5 (pyrimidine) |

| ~45.0 | C-2', C-6' (piperazine) |

| ~45.0 | C-3', C-5' (piperazine) |

| ~24.0 | -CH₃ |

Interpretation:

-

The pyrimidine carbons will show distinct signals in the downfield region. The C-4 carbon, being attached to the methyl group, is expected to be significantly downfield.

-

The two sets of methylene carbons in the piperazine ring may have very similar chemical shifts, potentially appearing as a single peak.

-

The methyl carbon will appear as a signal in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, sharp | N-H stretch (piperazine) |